N~4~-(4-ethoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-Ethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a chemical compound with a complex structure that belongs to the class of pyrazolo[3,4-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-ethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N4-(4-ethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon, platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N4-(4-ethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in cancer treatment.
Material Science: Its unique structure allows for applications in the development of new materials with specific properties.
Biology: It is used in molecular biology studies to understand cellular mechanisms and pathways.
Mechanism of Action
The mechanism of action of N4-(4-ethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as EGFR. By inhibiting EGFR, it can prevent the proliferation of cancer cells. The compound binds to the ATP-binding site of the receptor, blocking its activation and subsequent signaling pathways that lead to cell growth and division .
Comparison with Similar Compounds
Similar Compounds
- N4-(4-ethoxyphenyl)-N6-(3-isopropoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
Compared to similar compounds, N4-(4-ethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits unique properties such as higher potency as an EGFR inhibitor and better stability under various conditions. These characteristics make it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N6O |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-N-(4-ethoxyphenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H22N6O/c1-4-28-17-12-10-15(11-13-17)23-19-18-14-22-27(16-8-6-5-7-9-16)20(18)25-21(24-19)26(2)3/h5-14H,4H2,1-3H3,(H,23,24,25) |
InChI Key |
XYVUISSTSZLZHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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